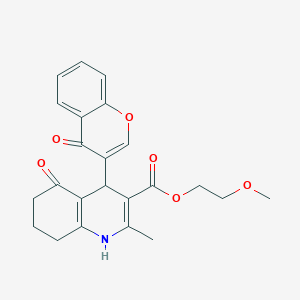![molecular formula C20H19FIN3O2 B4952295 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4952295.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-fluorophenyl)piperazine.
Introduction of the Iodophenyl Group:
Formation of the Pyrrolidine-2,5-dione Ring: The final step involves the cyclization to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl and iodophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl and iodophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- **4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both fluorophenyl and iodophenyl groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the pyrrolidine-2,5-dione scaffold provides a versatile platform for the development of new compounds with diverse applications .
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FIN3O2/c21-14-1-5-16(6-2-14)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-7-3-15(22)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAZIGSWVVDBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952215.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4952221.png)
![5-(4-nitrophenyl)-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B4952226.png)
![1-[3-(3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4952230.png)
![1-(4-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4952232.png)

![(5Z)-3-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952250.png)
![2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B4952252.png)
![5-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4952260.png)
![1-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4952275.png)
![N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide](/img/structure/B4952280.png)

![N-(4-methylphenyl)-2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B4952304.png)
